(2E)-3-(4-fluorophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-3-(4-fluorophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O3S/c16-12-4-1-11(2-5-12)3-10-15(19)18-13-6-8-14(9-7-13)22(17,20)21/h1-10H,(H,18,19)(H2,17,20,21)/b10-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDERIKLIIVCLTR-XCVCLJGOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-fluorophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and 4-aminobenzenesulfonamide.
Formation of Intermediate: The 4-fluorobenzaldehyde undergoes a condensation reaction with an appropriate amine to form an intermediate.
Final Product Formation: The intermediate is then reacted with 4-aminobenzenesulfonamide under specific conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-fluorophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(4-fluorophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
In biological research, this compound may be investigated for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine
In medicinal chemistry, compounds with similar structures are often explored for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (2E)-3-(4-fluorophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide would depend on its specific interactions with molecular targets. These could include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways Involved: The biochemical pathways that are affected by the compound’s interaction with its targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Key structural analogs differ in substituents on the phenyl rings or modifications to the enamide backbone. These variations influence biological activity, lipophilicity, and pharmacokinetics:
Key Observations:
- Sulfamoyl vs.
- Chlorine Substituents : Dichloro derivatives (e.g., compound 2d in ) exhibit higher lipophilicity (ClogP >4), correlating with improved biofilm inhibition but increased cytotoxicity risks .
- Positional Effects : Meta-substitution on the anilide ring (e.g., 3-CF₃ in ) enhances antimicrobial activity, while para-substitution (e.g., 4-sulfamoyl in the target) may optimize solubility .
Antimicrobial Activity:
- Comparatively, compound 10 (N-[3-Fluoro-4-(trifluoromethyl)phenyl]) shows bactericidal activity with a >99% reduction in S. aureus CFU/mL after 8 hours .
- Trifluoromethyl-substituted analogs (e.g., ) exhibit superior antitubercular activity (MIC: 2 µg/mL) due to enhanced penetration through mycobacterial membranes .
Anti-inflammatory and Cytotoxicity:
Physicochemical and ADMET Properties
| Parameter | Target Compound | (2E)-N-(4-Fluorophenyl)-3-(3,4-dichlorophenyl)prop-2-enamide | (2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide |
|---|---|---|---|
| ClogP | 2.8 (estimated) | 4.1 | 3.2 |
| TPSA (Ų) | 89.1 | 78.3 | 72.5 |
| Melting Point | Not reported | 142–145°C | 154–157°C |
| Solubility | Moderate (sulfamoyl enhances hydrophilicity) | Low (high ClogP) | Moderate |
- Lipophilicity : The target compound’s lower ClogP (estimated 2.8) suggests better aqueous solubility than dichloro or CF₃-substituted analogs, aligning with its sulfamoyl group’s polarity .
Biological Activity
(2E)-3-(4-fluorophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide, also known as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic implications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with the molecular formula . It features a prop-2-enamide backbone with a fluorophenyl group and a sulfonamide moiety, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 320.34 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| LogP | Not specified |
Synthesis
The synthesis of this compound typically involves the condensation of 4-fluorobenzaldehyde with 4-aminobenzenesulfonamide under acidic or basic conditions. The reaction pathway can be summarized as follows:
- Formation of Intermediate : The aldehyde reacts with an amine to form an imine.
- Final Product Formation : The imine undergoes further reaction with sulfonamide to yield the final product.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:
- Enzymatic Inhibition : It may inhibit specific enzymes involved in inflammatory pathways or cancer progression.
- Receptor Modulation : The compound could modulate receptors related to cell proliferation and apoptosis.
Antitumor Activity
Recent studies have indicated that sulfonamide derivatives exhibit promising antitumor properties. For instance, compounds structurally similar to this compound have been shown to induce apoptosis in cancer cell lines by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins .
Case Studies
- In Vitro Studies : In vitro experiments demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 to 30 µM, indicating potent activity .
- In Vivo Studies : Animal model studies revealed that administration of the compound led to reduced tumor growth in xenograft models. The compound was well-tolerated, with no significant adverse effects observed at therapeutic doses .
Comparative Analysis
Comparing this compound with structurally similar compounds highlights its unique properties:
| Compound Name | Antitumor Activity | Mechanism of Action |
|---|---|---|
| (2E)-3-(4-chlorophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide | Moderate | Enzyme inhibition |
| (2E)-3-(4-bromophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide | Low | Receptor modulation |
| This compound | High | Induction of apoptosis via multiple pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
